molecular formula C9H11F2N3O B2994025 3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034606-52-3

3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No. B2994025
CAS RN: 2034606-52-3
M. Wt: 215.204
InChI Key: JGBPSMCKDIIJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one, also known as PF-06463922, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been extensively studied due to its unique structure and mechanism of action.

Scientific Research Applications

Asymmetric Synthesis Applications

A notable application of compounds related to "3-(3-(difluoromethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one" includes their use in asymmetric synthesis. For example, the asymmetric synthesis of L-694,458, a human leukocyte elastase inhibitor, utilized key intermediates with structural similarities. This process involved novel enzyme resolution of beta-lactam esters, demonstrating the potential of such compounds in the synthesis of pharmacologically relevant molecules (Cvetovich et al., 1996).

Photo- and Ionochromic Properties

Research on 5-phenylpyrazolidin-3-one-based azomethine imines, which share a core structural motif with "this compound," revealed photochromic and ionochromic properties. These compounds exhibited reversible isomerization under specific light irradiation and demonstrated potential as ion-active molecular switches, highlighting their utility in materials science and sensor technology (Bren et al., 2018).

Radioligand Applications

In the field of medicinal chemistry, derivatives of azetidine, such as 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, have been explored for their binding properties to nicotinic acetylcholine receptors. These compounds have been labeled for positron emission tomography (PET) imaging, offering insights into receptor distribution and function in vivo, which is crucial for neurological research (Doll et al., 1999).

properties

IUPAC Name

3-[3-(difluoromethyl)azetidin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O/c1-13-3-2-12-8(9(13)15)14-4-6(5-14)7(10)11/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBPSMCKDIIJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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